molecular formula C16H21BN2O2 B1586172 5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 849776-88-1

5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1586172
M. Wt: 284.2 g/mol
InChI Key: XSUARWLKVRBBKT-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a laboratory chemical with the molecular formula C16 H21 B N2 O2 . It is primarily used for research and development purposes .

Scientific Research Applications

Fragment-Based Lead Discovery

5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was identified as a novel, low molecular weight inhibitor of protein kinase B (PKB) using fragment-based screening techniques. Through iterative structure-based design supported by protein-ligand structure determinations, this compound has been developed into highly potent and ligand-efficient analogues for therapeutic applications. This discovery emphasizes the utility of fragment-based lead discovery in identifying and optimizing novel inhibitors for targeted protein kinases, which are critical in various cellular processes and diseases (Saxty et al., 2007).

Structural and Spectral Investigations

A combined experimental and theoretical study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, was conducted to understand its biological significance. Characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique provided insights into its structure-activity relationships, contributing to the development of novel pharmaceuticals with enhanced biological activities (Viveka et al., 2016).

Synthesis and Molecular Corroboration for Medicinal Applications

The synthesis of novel pyrazole derivatives has been explored for their potential in medicinal chemistry, including anticancer and anti-inflammatory properties. These studies involve the structural modification and characterization of pyrazole-based compounds to enhance their bioactivity and develop effective therapeutics for various diseases (Thangarasu et al., 2019).

Color Tuning of Iridium Complexes

Research into the color tuning of iridium complexes with pyrazole ligands, such as 5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has contributed to advances in materials science, particularly in the development of organic light-emitting devices (OLEDs). The modulation of electronic properties through the variation of ancillary ligands in these complexes demonstrates the compound's versatility in applications beyond pharmaceuticals, extending to electronics and photonics (Stagni et al., 2008).

Safety And Hazards

In terms of safety and hazards, general advice for handling this substance includes seeking medical attention if symptoms persist . For eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

properties

IUPAC Name

5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-12-14(17-20-15(2,3)16(4,5)21-17)11-18-19(12)13-9-7-6-8-10-13/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUARWLKVRBBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383625
Record name 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

849776-88-1
Record name 5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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